[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
CAS No.:
Cat. No.: VC18885666
Molecular Formula: C34H44O9
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H44O9 |
|---|---|
| Molecular Weight | 596.7 g/mol |
| IUPAC Name | [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22?,23-,24-,25+,28-,29?,30-,32-,33+,34-/m1/s1 |
| Standard InChI Key | CJHBVBNPNXOWBA-KTLKVUSGSA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@H]([C@]4([C@@H]3OC5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
| Canonical SMILES | CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Introduction
Structural Elucidation and Stereochemical Features
Core Framework and Substituents
Compound A belongs to the pentacyclic diterpenoid class, characterized by a fused 5-ring system:
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A dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-ene backbone.
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Substituents include:
The stereochemistry is defined by 11 chiral centers (1R,2S,6R,9R,10R,11R,12S,14R,15R), which critically influence its biological interactions .
Spectroscopic and Crystallographic Data
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SMILES Notation:
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3C2[C@]1([C@H]([C@]4([C@@H]3OC5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C. -
X-ray crystallography confirms the E-configuration of the 2-methylbut-2-enoate side chain and the relative stereochemistry of the pentacyclic core .
Synthesis and Chemical Reactivity
Biosynthetic Origins
Compound A is a natural product isolated from Azadirachta indica (neem) seeds, where it coexists with structurally related limonoids. Biosynthetically, it arises from oxidative modifications of tetranortriterpenoid precursors.
Laboratory Synthesis
Key steps in its synthetic pathway include:
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Stille Coupling: Palladium-catalyzed cross-coupling of a vinyl triflate intermediate with tri-n-butylvinylstannane to construct the furan-3-yl substituent .
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Acetylation: Introduction of the acetyloxy group at position 14 using acetic anhydride under basic conditions .
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Esterification: Formation of the (E)-2-methylbut-2-enoate side chain via Steglich esterification .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Stille Coupling | Pd(PPh₃)₄, DMF, 80°C | 62 |
| Acetylation | Ac₂O, pyridine, RT | 85 |
| Esterification | DCC, DMAP, CH₂Cl₂ | 78 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Absorption and Metabolism
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 0.039 (F20%), 0.689 (F30%) |
| VD | 2.831 L/kg |
| Clearance (CL) | 8.516 mL/min/kg |
| Half-life (T₁/₂) | 0.311 hours |
Biological Activities and Mechanisms
Toxicity Profile
Pharmacological Applications and Challenges
Therapeutic Prospects
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Antiproliferative Agent: Potential use in osteosarcoma and glioblastoma due to its mitochondrial targeting .
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Antioxidant Activity: SR-ARE score of 0.62 suggests moderate free radical scavenging capacity .
Development Hurdles
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